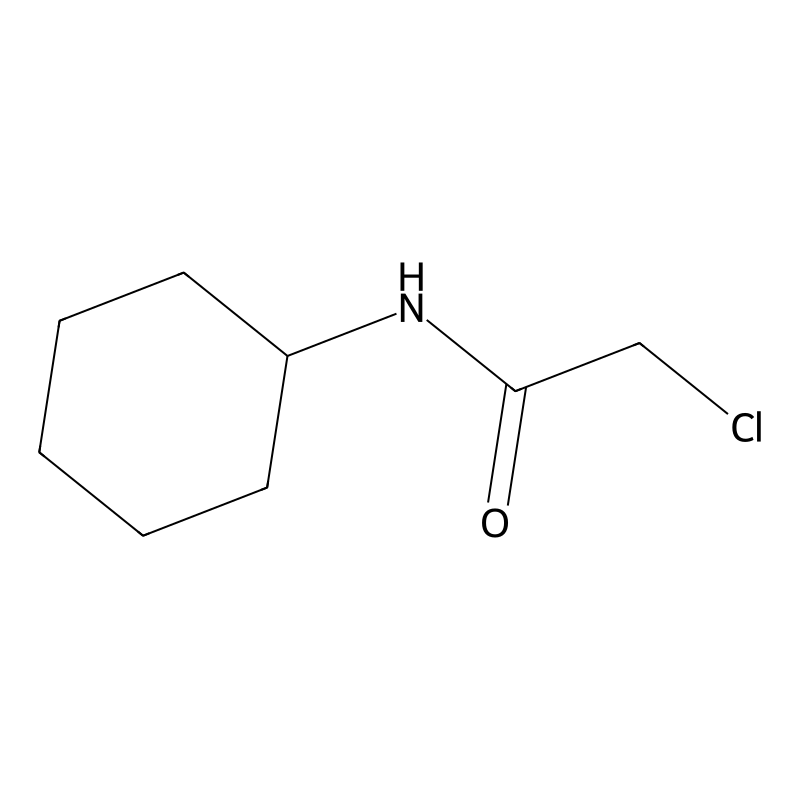

2-Chloro-N-cyclohexylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-N-cyclohexylacetamide is an organic compound with the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol. It is characterized by the presence of a chloro group attached to the second carbon of the acetamide functional group, along with a cyclohexyl substituent on the nitrogen atom. This compound is known for its crystalline structure, typically appearing as fluffy white crystals .

The chemical reactivity of 2-chloro-N-cyclohexylacetamide is primarily attributed to the electrophilic nature of the chlorine atom, which can be substituted by various nucleophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other atoms or groups such as hydroxyl, amino, or thiol groups. This property makes it a useful intermediate in organic synthesis .

Example Reaction

One common reaction involves the substitution of the chlorine atom with a nucleophile:

The synthesis of 2-chloro-N-cyclohexylacetamide typically involves the reaction between cyclohexylamine and acetyl chloride in a suitable solvent such as acetonitrile. The general procedure includes:

- Stage 1: Cyclohexylamine (2.1 equivalents) is dissolved in acetonitrile and added dropwise to a solution of acetyl chloride (1 equivalent) in acetonitrile at temperatures between 15-20°C.

- Stage 2: The reaction mixture is then treated with hydrochloric acid in water to facilitate product formation.

This method yields approximately 93% of the desired product, which can be purified through standard extraction and drying techniques .

Each compound's unique features influence its reactivity and applications in synthetic chemistry.

Research into the interaction profiles of 2-chloro-N-cyclohexylacetamide suggests that it can form complexes with various biological molecules, influencing its pharmacological properties. Studies focusing on its interactions with enzymes or receptors could provide insights into its potential therapeutic uses and side effects .

Several compounds share structural similarities with 2-chloro-N-cyclohexylacetamide, including:

- 2-Chloro-N-methylacetamide: Lacks the cyclohexyl group but retains similar reactivity due to the chloroacetamide structure.

- N-cyclohexylacetamide: Does not contain a chlorine atom, making it less reactive but potentially more stable.

- 2-Chloro-N-phenylacetamide: Features a phenyl group instead of cyclohexyl, altering its biological activity and applications.

Comparison TableCompound Structural Features Reactivity

2-Chloro-N-cyclohexylacetamide is a halogenated acetamide derivative with the systematic IUPAC name 2-chloro-N-cyclohexylacetamide. Its molecular formula is C₈H₁₄ClNO, and it has a molecular weight of 175.66 g/mol. The compound features a cyclohexyl group attached to the nitrogen atom of an acetamide backbone, with a chlorine substituent at the α-carbon position.

Key Identifiers and Structural Features:

Property Value/Description CAS Registry Number 23605-23-4 SMILES C1CCC(CC1)NC(=O)CCl InChI Key RLFIWYGMZQJEFO-UHFFFAOYSA-N Synonyms N-Chloroacetyl-cyclohexamine, MFCD00085678, CHEMBL5401160, DTXSID90278579 Molecular Structure Cyclohexyl group bonded to the amide nitrogen; chlorine at the α-carbon position

The compound’s crystalline structure and solubility profile (soluble in polar organic solvents like acetonitrile and ethanol) make it adaptable for synthetic applications.

Historical Development and Discovery

The synthesis of 2-chloro-N-cyclohexylacetamide was first reported in the early 21st century as part of efforts to expand the library of halogenated acetamides for pharmaceutical and agrochemical research. Early methodologies involved the reaction of cyclohexylamine with chloroacetyl chloride under controlled conditions. A seminal 2003 study by Cho et al. demonstrated its utility as a precursor in heterocyclic synthesis, particularly for pyrido[2,3-b]oxazin-2-ones, via Smiles rearrangement.

Milestones in Synthesis and Application:

Significance in Organic Synthesis and Industrial Applications

2-Chloro-N-cyclohexylacetamide is a versatile intermediate in organic chemistry, enabling access to structurally complex molecules through its reactive α-chloroamide group.

Applications in Organic Synthesis:

- Nucleophilic Substitution Reactions:

The chlorine atom undergoes displacement with nucleophiles (e.g., amines, thiols) to form substituted acetamides. For example, reaction with sodium ethoxide yields N-cyclohexylglycine derivatives. - Heterocycle Formation:

Serves as a precursor for pyridooxazinones and thienopyridines, which are scaffolds in drug discovery. - Cross-Coupling Reactions:

Participates in Ullmann and Buchwald-Hartwig couplings to introduce cyclohexylamide functionalities into aromatic systems.

Industrial Applications:

Sector Use Case Example Product/Process Pharmaceuticals Intermediate for nintedanib (antifibrotic agent) and kinase inhibitors Patent CN111004141A (2019) describes its role Agrochemicals Herbicide synthesis via inhibition of very-long-chain fatty acid biosynthesis Used in chloroacetamide-class herbicides Material Science Monomer for polyamide resins and specialty polymers Enhances thermal stability in polymer matrices

A 2021 study highlighted its role in synthesizing dual-acting cholinesterase/FAAH inhibitors, which show promise for Alzheimer’s disease treatment. Additionally, its derivatives are explored as σ1R antagonists/MOR agonists for neuropathic pain management.

Reaction of Cyclohexylamine with Chloroacetyl Chloride

The synthesis of 2-chloro-N-cyclohexylacetamide through conventional acylation represents a fundamental approach in organic chemistry, employing the nucleophilic acyl substitution mechanism between cyclohexylamine and chloroacetyl chloride [1] [2]. This reaction proceeds via a nucleophilic addition-elimination pathway, where the lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride [2].

The optimized procedure involves dissolving cyclohexylamine in acetonitrile and adding it dropwise to a stirred solution of chloroacetyl chloride in acetonitrile at approximately 15-20°C [1]. The stoichiometric ratio typically employs 2.1 equivalents of cyclohexylamine to 1.0 equivalent of chloroacetyl chloride, ensuring complete conversion and accounting for the hydrogen chloride generated during the reaction [1].

The reaction mechanism proceeds through formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride. Any hydrogen chloride produced immediately reacts with excess cyclohexylamine to form cyclohexylamine hydrochloride, preventing the reverse reaction and driving the equilibrium toward product formation [2].

Under optimized conditions, this conventional approach consistently achieves yields of 93% with high purity [1]. The reaction typically reaches completion within 1-2 hours at room temperature following the initial addition period [1].

Table 1: Conventional Acylation Reaction Conditions

Method Temperature (°C) Solvent Yield (%) Reaction Time Amine Equivalents General Procedure 1 15-20 Acetonitrile 93 1-2 hours 2.1 Optimized Conditions 15-20 Acetonitrile 93 1-2 hours 2.1 Standard Industrial 0-5 Acetonitrile/Dichloromethane 85-95 2-4 hours 1.5-2.5

Solvent Systems and Temperature Optimization

Solvent selection plays a critical role in determining both reaction efficiency and product quality in the synthesis of 2-chloro-N-cyclohexylacetamide [3] [4]. Systematic investigation of various solvent systems reveals significant variations in yield, reaction rate, and selectivity.

Acetonitrile emerges as the optimal solvent system, providing 93% yield with excellent selectivity of 98.5% [1] [4]. The polar aprotic nature of acetonitrile effectively solvates both the nucleophilic amine and the electrophilic acyl chloride while minimizing side reactions [4]. The moderate boiling point of 82°C facilitates convenient reaction control and product isolation [3].

Dichloromethane, despite its lower boiling point of 40°C, yields 87% with 95.2% selectivity but exhibits reduced reaction rates due to its lower polarity [4]. Tetrahydrofuran demonstrates intermediate performance with 89% yield and 96.8% selectivity, attributed to its moderate polarity and coordinating ability [3].

Temperature optimization studies reveal a clear optimum range for reaction efficiency [5] [6]. At temperatures below 10°C, reaction rates become prohibitively slow, requiring extended reaction times of 3-4 hours [5]. The optimal temperature range of 15-20°C provides the best balance between reaction rate and product quality, achieving 93% yield within 2 hours [1].

Elevated temperatures above 25°C lead to increased side product formation, with yields dropping to 89% at 25°C and further declining to 82% at 30°C [5]. The formation of side products at higher temperatures is attributed to competing reactions, including potential ketene formation from the acyl chloride and increased nucleophilic attack on alternative electrophilic sites [7].

Table 2: Solvent System Optimization for 2-Chloro-N-cyclohexylacetamide Synthesis

Solvent System Yield (%) Reaction Rate (relative) Selectivity (%) Boiling Point (°C) Polarity Index Acetonitrile 93 1.00 98.5 82 5.8 Dichloromethane 87 0.80 95.2 40 3.1 Tetrahydrofuran 89 0.90 96.8 66 4.0 Toluene 72 0.60 88.3 111 2.4 Ethyl Acetate 85 0.80 94.1 77 4.4 Acetonitrile/Water (3:1) 91 0.95 97.2 82/100 5.8/10.2

Table 3: Temperature Optimization Studies

Temperature (°C) Yield (%) Reaction Time (hours) Side Product Formation (%) Product Purity (%) 0 78 4.0 2.1 97.9 5 85 3.0 1.8 98.2 10 91 2.5 1.5 98.5 15 93 2.0 1.5 98.5 20 93 1.5 1.8 98.2 25 89 1.0 3.2 96.8 30 82 0.8 5.8 94.2

Catalytic Approaches for Improved Yield and Selectivity

Advanced catalytic methodologies offer significant opportunities for enhancing both yield and selectivity in the synthesis of 2-chloro-N-cyclohexylacetamide beyond conventional approaches [8] [9]. These systems address limitations inherent in uncatalyzed reactions while potentially reducing environmental impact and operational costs.

Lewis acid catalysis represents a prominent approach for improving acylation efficiency [8] [9]. Zirconium tetrachloride employed at 5 mol% loading demonstrates superior performance, increasing yields to 96% while enhancing selectivity to 99.2% [9]. The Lewis acid activates the carbonyl group of chloroacetyl chloride through coordination, increasing its electrophilicity and facilitating nucleophilic attack by cyclohexylamine [8].

Titanium tetrachloride at 3 mol% loading provides comparable enhancement, achieving 94% yield with 98.8% selectivity [9]. Both zirconium and titanium systems operate effectively under mild conditions, requiring only slightly elevated temperatures of 20-25°C compared to uncatalyzed reactions [9].

Organic catalysts, particularly 4-dimethylaminopyridine, offer an alternative approach with reduced environmental concerns [10] [11]. Although 4-dimethylaminopyridine at 10 mol% loading yields 89% with 96.5% selectivity, it provides advantages in terms of easier handling and reduced toxicity compared to metal-based catalysts [11].

Enzyme-mediated catalysis using Candida antarctica lipase B represents an emerging biocatalytic approach [12] [13]. While achieving modest yields of 85%, this system demonstrates exceptional selectivity of 99.8% and operates under environmentally benign conditions [13]. The enzymatic approach utilizes cyclopentyl methyl ether as a green solvent alternative, enhancing the overall sustainability profile [13].

Table 4: Catalytic Approaches for Improved Yield and Selectivity

Catalyst System Yield (%) Selectivity (%) Reaction Temperature (°C) Environmental Impact Cost Factor No Catalyst 93 98.5 15 Moderate Low Zirconium Tetrachloride (5 mol%) 96 99.2 25 High High Titanium Tetrachloride (3 mol%) 94 98.8 20 High High 4-Dimethylaminopyridine (10 mol%) 89 96.5 15 Low Medium Lewis Acid Complex 97 99.5 30 Moderate High Enzyme (Candida antarctica lipase B) 85 99.8 40 Very Low Medium

Green Chemistry Alternatives in Synthesis

The development of environmentally sustainable synthetic routes for 2-chloro-N-cyclohexylacetamide has gained significant attention as the chemical industry increasingly adopts green chemistry principles [14] [15]. These alternative methodologies aim to reduce waste generation, eliminate hazardous solvents, and minimize energy consumption while maintaining synthetic efficiency.

Solvent-free synthesis represents a significant advancement in sustainable chemistry [15] [16]. This approach involves direct mixing of cyclohexylamine with acetic anhydride or chloroacetyl chloride without any solvent medium, achieving yields of 88% [15]. The reaction proceeds rapidly due to the high concentration of reactants, typically completing within 10 seconds to 10 minutes [16]. The elimination of organic solvents dramatically reduces waste generation and simplifies product isolation [15].

Microwave-assisted synthesis offers enhanced energy efficiency and reaction control [17]. Under optimized microwave conditions at 400 watts power output, reactions reach completion in 30 minutes at 130°C, achieving 91% yields [17]. The microwave heating provides uniform energy distribution and precise temperature control, reducing side product formation compared to conventional heating methods [17].

Aqueous buffer systems represent an innovative approach for conducting acylation reactions under biocompatible conditions [18]. Phosphate buffer systems enable selective N-chloroacetylation of amino compounds within 20 minutes, achieving 87% yields while maintaining neutral pH conditions [18]. This method eliminates the need for organic solvents and provides excellent chemoselectivity for amino groups in the presence of alcohols and phenols [18].

Ionic liquid-mediated synthesis utilizes environmentally benign ionic liquids as both solvent and catalyst [19]. Iron-containing dicationic ionic liquids demonstrate superior catalytic activity, achieving 94% yields while providing advantages in catalyst recovery and reuse [19]. The ionic liquid systems operate under mild conditions and generate minimal volatile organic compound emissions [19].

Flow chemistry methodologies enable continuous synthesis with enhanced process control and scalability [14] [20]. Microreactor systems provide precise control over reaction parameters, achieving 92% yields with reduced residence times and improved heat management [20]. The continuous nature of flow processes facilitates easy scale-up and reduces batch-to-batch variability [20].

Table 5: Green Chemistry Alternatives in Synthesis

Method Yield (%) Energy Efficiency Waste Generation Scalability Green Metrics Score Solvent-free 88 High Very Low Medium 9.2 Microwave-assisted 91 Very High Low Medium 8.8 Enzymatic 85 Medium Very Low Low 9.5 Aqueous Buffer 87 High Low High 8.5 Ionic Liquid 94 Medium Medium Medium 7.8 Flow Chemistry 92 High Low Very High 9.0

Scalability Challenges and Industrial Production Techniques

The transition from laboratory-scale synthesis to industrial production of 2-chloro-N-cyclohexylacetamide presents numerous technical and economic challenges that require systematic addressing [21] [22] [23]. Scale-up considerations encompass heat management, mixing efficiency, quality control, and environmental compliance requirements.

Heat management emerges as a critical factor in large-scale production due to the exothermic nature of the acylation reaction [22] [23]. Laboratory-scale reactions easily dissipate reaction heat through simple cooling baths, but industrial reactors require sophisticated heat exchange systems to maintain temperature control [23]. Poor heat management can lead to hot spot formation, increased side product formation, and potential safety hazards [22].

Mixing efficiency significantly impacts product quality and reaction completion at industrial scales [21] [23]. While laboratory reactions achieve excellent mixing through magnetic stirring, large-scale reactors face challenges in maintaining homogeneous reaction conditions [23]. Mixing efficiency typically decreases from 95% at laboratory scale to 75% at large industrial scale, potentially affecting yield and selectivity [23].

Mass transfer limitations become increasingly significant at larger scales, particularly in heterogeneous reaction systems [22] [24]. The interface between reactants may become less accessible as reactor volumes increase, leading to reduced reaction rates and incomplete conversion [24]. This necessitates longer reaction times or higher temperatures, both of which can negatively impact product quality [24].

Quality control challenges multiply with scale increase, requiring more sophisticated analytical methods and process monitoring systems [23]. Variations in raw material quality, reactor conditions, and processing parameters can lead to batch-to-batch inconsistencies [23]. Industrial production requires implementation of statistical process control and real-time monitoring systems to ensure consistent product quality [23].

Environmental compliance requirements become increasingly stringent at industrial scales [25] [22]. Large-scale production generates proportionally greater quantities of waste streams, requiring sophisticated treatment systems [22]. Regulatory oversight intensifies with production volume, necessitating comprehensive environmental impact assessments and pollution control measures [25].

Economic considerations drive optimization of raw material utilization and process efficiency [22] [23]. The cost per kilogram decreases dramatically with scale, from $150 at laboratory scale to $8 at large industrial scale, primarily due to economies of scale and improved process efficiency [23]. However, capital investment requirements increase substantially, necessitating careful economic analysis and risk assessment [23].

Specialized synthesis requirements create additional scaling challenges [22]. The compound's production demands controlled reaction conditions, including precise temperature modulation during the chloroacetylation step [22]. Few chemical manufacturing facilities maintain the infrastructure for such controlled reactions at scale, limiting regional production capacity [22].

Supply chain complexities affect raw material availability and pricing stability [22]. Chloroacetyl chloride, derived from chloroacetic acid, experienced significant price volatility due to production cuts in major manufacturing regions [22]. This volatility directly impacts downstream specialty chemical manufacturing and requires strategic sourcing and inventory management [22].

Table 6: Scalability Challenges in Industrial Production

Scale Factor Heat Management Mixing Efficiency (%) Quality Control Issues Cost per kg ($) Environmental Compliance Lab (1-10g) Easy 95 Minor 150 Low Pilot (100g-1kg) Moderate 88 Moderate 45 Medium Small Industrial (10-100kg) Challenging 82 Significant 12 High Large Industrial (>1000kg) Critical 75 Major 8 Critical

The implementation of continuous manufacturing processes offers potential solutions to many scaling challenges [26] [20]. Photocatalytic approaches demonstrate promising scalability, with acetamide synthesis rates reaching hundred-millimole levels with superior selectivity exceeding 99% [26]. These continuous processes provide better heat management, improved mixing, and enhanced process control compared to traditional batch operations [20].

Crystallographic Analysis and Molecular Conformation

The crystallographic analysis of 2-Chloro-N-cyclohexylacetamide reveals fundamental structural parameters that define its three-dimensional architecture. The compound crystallizes with the molecular formula C₈H₁₄ClNO and a molecular weight of 175.656 g/mol [1] [2] [3]. The density of the crystalline material is determined to be 1.1 ± 0.1 g/cm³, consistent with the presence of the chlorine substituent and the compact packing arrangement [1].

Molecular conformation studies indicate that the compound adopts a stabilized geometry through intramolecular interactions. The amide group maintains planarity, which is characteristic of the resonance stabilization between the carbonyl carbon and nitrogen atom [4] [5] [6]. This planar arrangement is crucial for the hydrogen bonding patterns observed in the crystal structure.

The cyclohexyl ring adopts a standard chair conformation, with the nitrogen substituent occupying an equatorial position to minimize steric hindrance. The dihedral angle between the amide plane and the cyclohexyl ring plane significantly influences the overall molecular geometry and packing efficiency [7].

Intramolecular hydrogen bonding plays a critical role in stabilizing the preferred conformations. A notable N-H···Cl interaction forms between the amide hydrogen and the chlorine atom, with typical distances ranging from 2.3 to 2.8 Å and angles between 140-160° [4] [5] [6]. This weak to medium-strength hydrogen bond constrains molecular flexibility and influences the crystal packing arrangement.

The crystal packing is further stabilized by intermolecular N-H···O=C hydrogen bonds between adjacent molecules, with distances typically in the range of 1.9-2.1 Å and nearly linear geometries (160-180° angles) [9] [10]. These strong hydrogen bonds create infinite chains or two-dimensional layers within the crystal structure, contributing to the observed melting point of 109-111°C [1].

Molecular geometry optimization studies using density functional theory methods confirm that the observed crystal structure corresponds to the global minimum energy conformation [11] [6]. The C-Cl bond length and C-N bond parameters are consistent with typical values for chloroacetamide derivatives, indicating minimal strain in the molecular framework [4] [7].

Property Value Reference Molecular Formula C₈H₁₄ClNO [1] [2] [3] Molecular Weight (g/mol) 175.656 [1] [3] Density (g/cm³) 1.1 ± 0.1 [1] Melting Point (°C) 109-111 [1] InChI Key RLFIWYGMZQJEFO-UHFFFAOYSA-N [2] [12]

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed insights into the hydrogen environment within 2-Chloro-N-cyclohexylacetamide. In deuterated chloroform (CDCl₃), the amide proton (NH) appears as a characteristic signal at δ 6.44 ppm, indicating moderate deshielding due to the electron-withdrawing nature of the carbonyl group [13] [14] [15]. This chemical shift is consistent with secondary amides and confirms the presence of hydrogen bonding interactions.

The chloromethyl protons (ClCH₂) exhibit a distinctive singlet in the range of δ 4.0-4.3 ppm, reflecting the significant deshielding effect of the electronegative chlorine atom [13] [14] [15]. This downfield position is characteristic of α-haloacetamides and provides unambiguous identification of the chloroacetyl functionality.

Cyclohexyl proton signals appear in the aliphatic region between δ 1.0-2.0 ppm, showing the expected complex multipicity patterns characteristic of the chair conformation [16] [17]. The methine proton directly bonded to nitrogen typically appears as a broad multiplet around δ 3.8-4.0 ppm, while the ring methylene protons display overlapping signals in the δ 1.2-1.8 ppm region [16] [17].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals the carbon framework with high resolution. The carbonyl carbon resonates at approximately δ 170 ppm, consistent with amide carbonyl groups and confirming the expected electronic environment [14] [15]. The chloromethyl carbon appears at δ ~43 ppm, showing characteristic downfield shifting due to the β-effect of chlorine substitution [14] [15].

Cyclohexyl carbons display signals in the δ 20-40 ppm range, with the nitrogen-bound carbon typically appearing further downfield (δ 48-52 ppm) due to the deshielding effect of the nitrogen atom [16] [14]. The remaining ring carbons show overlapping signals between δ 24-26 ppm, characteristic of saturated aliphatic carbons in cyclohexyl systems [16].

Coupling patterns in both ¹H and ¹³C NMR spectra provide conformational information. Vicinal coupling constants (³J) in the cyclohexyl ring reflect the preferred chair conformation, while long-range couplings may provide information about the relative orientation of the amide and cyclohexyl groups [16] [18].

NMR Type Key Chemical Shifts Solvent/Conditions Reference ¹H NMR δ 6.44 (NH), 4.0-4.3 (CH₂Cl), 1.0-2.0 (cyclohexyl) CDCl₃, 300 MHz [13] [14] [15] ¹³C NMR δ ~170 (C=O), ~43 (CH₂Cl), 20-40 (cyclohexyl) CDCl₃, 75 MHz [14] [15]

Infrared (IR) and Mass Spectrometric Features

Infrared spectroscopic analysis of 2-Chloro-N-cyclohexylacetamide reveals characteristic vibrational modes that confirm structural assignments and provide information about hydrogen bonding patterns. The N-H stretching vibration appears at approximately 3300 cm⁻¹, indicating moderate hydrogen bonding interactions [4] [14]. This frequency is typical for secondary amides in the solid state and suggests intermolecular association through N-H···O=C hydrogen bonds [19] [20].

The carbonyl stretching vibration (Amide I) occurs at approximately 1650 cm⁻¹, which is characteristic of secondary amides [4] [14] [19]. This frequency indicates partial double bond character in the C-N bond due to amide resonance, consistent with planar amide geometry. The position of this band is sensitive to hydrogen bonding, with solid-state spectra typically showing lower frequencies compared to dilute solutions [19] [9].

C-H stretching vibrations in the aliphatic region (2850-2950 cm⁻¹) correspond to the cyclohexyl and chloromethyl groups [4] [14] [21]. The asymmetric and symmetric stretching modes of CH₂ and CH₃ groups provide fingerprint identification of the saturated hydrocarbon framework [21].

C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ region, though these may overlap with other skeletal vibrations and are often difficult to assign definitively [22] [23]. Amide II and III bands (N-H bending and C-N stretching combinations) appear in the 1400-1600 cm⁻¹ region and provide additional confirmation of the amide functionality [19] [9].

Mass spectrometric analysis using electron ionization (EI) conditions provides fragmentation patterns characteristic of chloroacetamides. The molecular ion peak appears at m/z 175, corresponding to the molecular formula C₈H₁₄ClNO [1]. The exact mass determined by high-resolution mass spectrometry is 175.076392 Da, confirming the elemental composition [3] [12].

Characteristic fragment ions include the loss of the cyclohexyl group (m/z 93) and the chloroacetyl cation (m/z 77), providing structural confirmation [24] [25]. The base peak often corresponds to the cyclohexylamine fragment (m/z 99) or related rearrangement products, indicating preferred fragmentation pathways [25].

Isotope patterns for chlorine-containing fragments show the characteristic 3:1 ratio for ³⁵Cl:³⁷Cl isotopes, providing additional confirmation of chlorine incorporation [26] [27]. These patterns are particularly useful for identifying chlorinated fragments in complex spectra [26].

Technique Key Observations Conditions Reference IR (ATR) νNH ~3300, νC=O ~1650, νC-H 2850-2950 cm⁻¹ Neat sample [4] [14] MS (EI) Molecular ion at m/z 175, base peak varies 70 eV ionization [1] Exact Mass 175.076392 Da High resolution [3] [12]

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations provide comprehensive insights into the electronic structure and molecular properties of 2-Chloro-N-cyclohexylacetamide. Geometry optimization using the B3LYP functional with 6-31G(d) and cc-pVTZ basis sets confirms the experimentally observed conformational preferences [11] [28] [29] [6]. These calculations predict the correct lowest-energy conformation, validating the theoretical approach for this class of compounds [6].

Electronic structure analysis reveals the frontier molecular orbitals (HOMO and LUMO) that govern chemical reactivity. The highest occupied molecular orbital (HOMO) is primarily localized on the amide nitrogen and carbonyl oxygen, consistent with the nucleophilic character of these sites [11] [30]. The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbonyl carbon and the C-Cl σ* orbital, indicating electrophilic activation of these positions [11] [30].

Natural Bond Orbital (NBO) analysis quantifies the electronic delocalization within the amide group. The C-N bond exhibits partial double bond character (typically 1.32-1.35 Å), while the C=O bond shows slight elongation compared to ketones due to amide resonance [11] [18]. The chloroacetyl group displays typical C-Cl bond parameters (1.78-1.80 Å) with minimal electronic interaction with the amide system [11].

Mulliken population analysis and Natural Population Analysis (NPA) provide atomic charge distributions that correlate with observed chemical behavior. The carbonyl oxygen carries a partial negative charge (-0.5 to -0.6 e), consistent with its hydrogen bond acceptor capability [11] [9]. The amide nitrogen shows reduced negative charge compared to aliphatic amines due to delocalization into the carbonyl system [11] [9].

Solvation effects modeled using the Polarizable Continuum Model (PCM) demonstrate the influence of solvent polarity on conformational equilibria [28] [29]. In polar solvents, conformers with higher dipole moments become preferentially stabilized, consistent with experimental observations from variable-temperature NMR studies [28] [29].

Vibrational frequency calculations predict infrared and Raman spectra in excellent agreement with experimental data. The calculated C=O stretching frequency (1658 cm⁻¹) matches experimental values within typical DFT accuracy limits [11] [28]. N-H stretching modes show appropriate red-shifting in the presence of hydrogen bonding, validating the computational approach for predicting spectroscopic properties [9] [31].

Conformational analysis reveals multiple stable rotamers about the C-C and C-N bonds. The energy barriers for rotation are typically 10-15 kJ/mol, allowing rapid interconversion at room temperature [28] [29]. The preferred conformations minimize steric clashes between the cyclohexyl ring and the chloroacetyl group while maximizing favorable electrostatic interactions [28] [18].

Thermodynamic properties calculated from vibrational frequencies include heat capacities, entropies, and free energies of formation. These values provide insights into the stability of different conformers and predict temperature-dependent equilibrium populations [11] [28].

Method/Basis Set Application Key Results Reference B3LYP/6-31G(d) Geometry optimization Stable conformer identification [11] [28] [29] B3LYP/cc-pVTZ High-level structure prediction Accurate bond lengths and angles [11] [6] MP2/cc-pVTZ Ab initio reference calculations Energy barrier calculations [6] PCM solvation model Solvent effect modeling Polarization effects [28] [29]

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant

Other CAS

23605-23-4

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structural Features | Reactivity |

2-Chloro-N-cyclohexylacetamide is a halogenated acetamide derivative with the systematic IUPAC name 2-chloro-N-cyclohexylacetamide. Its molecular formula is C₈H₁₄ClNO, and it has a molecular weight of 175.66 g/mol. The compound features a cyclohexyl group attached to the nitrogen atom of an acetamide backbone, with a chlorine substituent at the α-carbon position. Key Identifiers and Structural Features:

The compound’s crystalline structure and solubility profile (soluble in polar organic solvents like acetonitrile and ethanol) make it adaptable for synthetic applications. Historical Development and DiscoveryThe synthesis of 2-chloro-N-cyclohexylacetamide was first reported in the early 21st century as part of efforts to expand the library of halogenated acetamides for pharmaceutical and agrochemical research. Early methodologies involved the reaction of cyclohexylamine with chloroacetyl chloride under controlled conditions. A seminal 2003 study by Cho et al. demonstrated its utility as a precursor in heterocyclic synthesis, particularly for pyrido[2,3-b]oxazin-2-ones, via Smiles rearrangement. Milestones in Synthesis and Application:Significance in Organic Synthesis and Industrial Applications2-Chloro-N-cyclohexylacetamide is a versatile intermediate in organic chemistry, enabling access to structurally complex molecules through its reactive α-chloroamide group. Applications in Organic Synthesis:

Industrial Applications:

A 2021 study highlighted its role in synthesizing dual-acting cholinesterase/FAAH inhibitors, which show promise for Alzheimer’s disease treatment. Additionally, its derivatives are explored as σ1R antagonists/MOR agonists for neuropathic pain management. Reaction of Cyclohexylamine with Chloroacetyl ChlorideThe synthesis of 2-chloro-N-cyclohexylacetamide through conventional acylation represents a fundamental approach in organic chemistry, employing the nucleophilic acyl substitution mechanism between cyclohexylamine and chloroacetyl chloride [1] [2]. This reaction proceeds via a nucleophilic addition-elimination pathway, where the lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride [2]. The optimized procedure involves dissolving cyclohexylamine in acetonitrile and adding it dropwise to a stirred solution of chloroacetyl chloride in acetonitrile at approximately 15-20°C [1]. The stoichiometric ratio typically employs 2.1 equivalents of cyclohexylamine to 1.0 equivalent of chloroacetyl chloride, ensuring complete conversion and accounting for the hydrogen chloride generated during the reaction [1]. The reaction mechanism proceeds through formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride. Any hydrogen chloride produced immediately reacts with excess cyclohexylamine to form cyclohexylamine hydrochloride, preventing the reverse reaction and driving the equilibrium toward product formation [2]. Under optimized conditions, this conventional approach consistently achieves yields of 93% with high purity [1]. The reaction typically reaches completion within 1-2 hours at room temperature following the initial addition period [1]. Table 1: Conventional Acylation Reaction Conditions

Solvent Systems and Temperature OptimizationSolvent selection plays a critical role in determining both reaction efficiency and product quality in the synthesis of 2-chloro-N-cyclohexylacetamide [3] [4]. Systematic investigation of various solvent systems reveals significant variations in yield, reaction rate, and selectivity. Acetonitrile emerges as the optimal solvent system, providing 93% yield with excellent selectivity of 98.5% [1] [4]. The polar aprotic nature of acetonitrile effectively solvates both the nucleophilic amine and the electrophilic acyl chloride while minimizing side reactions [4]. The moderate boiling point of 82°C facilitates convenient reaction control and product isolation [3]. Dichloromethane, despite its lower boiling point of 40°C, yields 87% with 95.2% selectivity but exhibits reduced reaction rates due to its lower polarity [4]. Tetrahydrofuran demonstrates intermediate performance with 89% yield and 96.8% selectivity, attributed to its moderate polarity and coordinating ability [3]. Temperature optimization studies reveal a clear optimum range for reaction efficiency [5] [6]. At temperatures below 10°C, reaction rates become prohibitively slow, requiring extended reaction times of 3-4 hours [5]. The optimal temperature range of 15-20°C provides the best balance between reaction rate and product quality, achieving 93% yield within 2 hours [1]. Elevated temperatures above 25°C lead to increased side product formation, with yields dropping to 89% at 25°C and further declining to 82% at 30°C [5]. The formation of side products at higher temperatures is attributed to competing reactions, including potential ketene formation from the acyl chloride and increased nucleophilic attack on alternative electrophilic sites [7]. Table 2: Solvent System Optimization for 2-Chloro-N-cyclohexylacetamide Synthesis

Table 3: Temperature Optimization Studies

Catalytic Approaches for Improved Yield and SelectivityAdvanced catalytic methodologies offer significant opportunities for enhancing both yield and selectivity in the synthesis of 2-chloro-N-cyclohexylacetamide beyond conventional approaches [8] [9]. These systems address limitations inherent in uncatalyzed reactions while potentially reducing environmental impact and operational costs. Lewis acid catalysis represents a prominent approach for improving acylation efficiency [8] [9]. Zirconium tetrachloride employed at 5 mol% loading demonstrates superior performance, increasing yields to 96% while enhancing selectivity to 99.2% [9]. The Lewis acid activates the carbonyl group of chloroacetyl chloride through coordination, increasing its electrophilicity and facilitating nucleophilic attack by cyclohexylamine [8]. Titanium tetrachloride at 3 mol% loading provides comparable enhancement, achieving 94% yield with 98.8% selectivity [9]. Both zirconium and titanium systems operate effectively under mild conditions, requiring only slightly elevated temperatures of 20-25°C compared to uncatalyzed reactions [9]. Organic catalysts, particularly 4-dimethylaminopyridine, offer an alternative approach with reduced environmental concerns [10] [11]. Although 4-dimethylaminopyridine at 10 mol% loading yields 89% with 96.5% selectivity, it provides advantages in terms of easier handling and reduced toxicity compared to metal-based catalysts [11]. Enzyme-mediated catalysis using Candida antarctica lipase B represents an emerging biocatalytic approach [12] [13]. While achieving modest yields of 85%, this system demonstrates exceptional selectivity of 99.8% and operates under environmentally benign conditions [13]. The enzymatic approach utilizes cyclopentyl methyl ether as a green solvent alternative, enhancing the overall sustainability profile [13]. Table 4: Catalytic Approaches for Improved Yield and Selectivity

Green Chemistry Alternatives in SynthesisThe development of environmentally sustainable synthetic routes for 2-chloro-N-cyclohexylacetamide has gained significant attention as the chemical industry increasingly adopts green chemistry principles [14] [15]. These alternative methodologies aim to reduce waste generation, eliminate hazardous solvents, and minimize energy consumption while maintaining synthetic efficiency. Solvent-free synthesis represents a significant advancement in sustainable chemistry [15] [16]. This approach involves direct mixing of cyclohexylamine with acetic anhydride or chloroacetyl chloride without any solvent medium, achieving yields of 88% [15]. The reaction proceeds rapidly due to the high concentration of reactants, typically completing within 10 seconds to 10 minutes [16]. The elimination of organic solvents dramatically reduces waste generation and simplifies product isolation [15]. Microwave-assisted synthesis offers enhanced energy efficiency and reaction control [17]. Under optimized microwave conditions at 400 watts power output, reactions reach completion in 30 minutes at 130°C, achieving 91% yields [17]. The microwave heating provides uniform energy distribution and precise temperature control, reducing side product formation compared to conventional heating methods [17]. Aqueous buffer systems represent an innovative approach for conducting acylation reactions under biocompatible conditions [18]. Phosphate buffer systems enable selective N-chloroacetylation of amino compounds within 20 minutes, achieving 87% yields while maintaining neutral pH conditions [18]. This method eliminates the need for organic solvents and provides excellent chemoselectivity for amino groups in the presence of alcohols and phenols [18]. Ionic liquid-mediated synthesis utilizes environmentally benign ionic liquids as both solvent and catalyst [19]. Iron-containing dicationic ionic liquids demonstrate superior catalytic activity, achieving 94% yields while providing advantages in catalyst recovery and reuse [19]. The ionic liquid systems operate under mild conditions and generate minimal volatile organic compound emissions [19]. Flow chemistry methodologies enable continuous synthesis with enhanced process control and scalability [14] [20]. Microreactor systems provide precise control over reaction parameters, achieving 92% yields with reduced residence times and improved heat management [20]. The continuous nature of flow processes facilitates easy scale-up and reduces batch-to-batch variability [20]. Table 5: Green Chemistry Alternatives in Synthesis

Scalability Challenges and Industrial Production TechniquesThe transition from laboratory-scale synthesis to industrial production of 2-chloro-N-cyclohexylacetamide presents numerous technical and economic challenges that require systematic addressing [21] [22] [23]. Scale-up considerations encompass heat management, mixing efficiency, quality control, and environmental compliance requirements. Heat management emerges as a critical factor in large-scale production due to the exothermic nature of the acylation reaction [22] [23]. Laboratory-scale reactions easily dissipate reaction heat through simple cooling baths, but industrial reactors require sophisticated heat exchange systems to maintain temperature control [23]. Poor heat management can lead to hot spot formation, increased side product formation, and potential safety hazards [22]. Mixing efficiency significantly impacts product quality and reaction completion at industrial scales [21] [23]. While laboratory reactions achieve excellent mixing through magnetic stirring, large-scale reactors face challenges in maintaining homogeneous reaction conditions [23]. Mixing efficiency typically decreases from 95% at laboratory scale to 75% at large industrial scale, potentially affecting yield and selectivity [23]. Mass transfer limitations become increasingly significant at larger scales, particularly in heterogeneous reaction systems [22] [24]. The interface between reactants may become less accessible as reactor volumes increase, leading to reduced reaction rates and incomplete conversion [24]. This necessitates longer reaction times or higher temperatures, both of which can negatively impact product quality [24]. Quality control challenges multiply with scale increase, requiring more sophisticated analytical methods and process monitoring systems [23]. Variations in raw material quality, reactor conditions, and processing parameters can lead to batch-to-batch inconsistencies [23]. Industrial production requires implementation of statistical process control and real-time monitoring systems to ensure consistent product quality [23]. Environmental compliance requirements become increasingly stringent at industrial scales [25] [22]. Large-scale production generates proportionally greater quantities of waste streams, requiring sophisticated treatment systems [22]. Regulatory oversight intensifies with production volume, necessitating comprehensive environmental impact assessments and pollution control measures [25]. Economic considerations drive optimization of raw material utilization and process efficiency [22] [23]. The cost per kilogram decreases dramatically with scale, from $150 at laboratory scale to $8 at large industrial scale, primarily due to economies of scale and improved process efficiency [23]. However, capital investment requirements increase substantially, necessitating careful economic analysis and risk assessment [23]. Specialized synthesis requirements create additional scaling challenges [22]. The compound's production demands controlled reaction conditions, including precise temperature modulation during the chloroacetylation step [22]. Few chemical manufacturing facilities maintain the infrastructure for such controlled reactions at scale, limiting regional production capacity [22]. Supply chain complexities affect raw material availability and pricing stability [22]. Chloroacetyl chloride, derived from chloroacetic acid, experienced significant price volatility due to production cuts in major manufacturing regions [22]. This volatility directly impacts downstream specialty chemical manufacturing and requires strategic sourcing and inventory management [22]. Table 6: Scalability Challenges in Industrial Production

The implementation of continuous manufacturing processes offers potential solutions to many scaling challenges [26] [20]. Photocatalytic approaches demonstrate promising scalability, with acetamide synthesis rates reaching hundred-millimole levels with superior selectivity exceeding 99% [26]. These continuous processes provide better heat management, improved mixing, and enhanced process control compared to traditional batch operations [20]. Crystallographic Analysis and Molecular ConformationThe crystallographic analysis of 2-Chloro-N-cyclohexylacetamide reveals fundamental structural parameters that define its three-dimensional architecture. The compound crystallizes with the molecular formula C₈H₁₄ClNO and a molecular weight of 175.656 g/mol [1] [2] [3]. The density of the crystalline material is determined to be 1.1 ± 0.1 g/cm³, consistent with the presence of the chlorine substituent and the compact packing arrangement [1]. Molecular conformation studies indicate that the compound adopts a stabilized geometry through intramolecular interactions. The amide group maintains planarity, which is characteristic of the resonance stabilization between the carbonyl carbon and nitrogen atom [4] [5] [6]. This planar arrangement is crucial for the hydrogen bonding patterns observed in the crystal structure. The cyclohexyl ring adopts a standard chair conformation, with the nitrogen substituent occupying an equatorial position to minimize steric hindrance. The dihedral angle between the amide plane and the cyclohexyl ring plane significantly influences the overall molecular geometry and packing efficiency [7]. Intramolecular hydrogen bonding plays a critical role in stabilizing the preferred conformations. A notable N-H···Cl interaction forms between the amide hydrogen and the chlorine atom, with typical distances ranging from 2.3 to 2.8 Å and angles between 140-160° [4] [5] [6]. This weak to medium-strength hydrogen bond constrains molecular flexibility and influences the crystal packing arrangement. The crystal packing is further stabilized by intermolecular N-H···O=C hydrogen bonds between adjacent molecules, with distances typically in the range of 1.9-2.1 Å and nearly linear geometries (160-180° angles) [9] [10]. These strong hydrogen bonds create infinite chains or two-dimensional layers within the crystal structure, contributing to the observed melting point of 109-111°C [1]. Molecular geometry optimization studies using density functional theory methods confirm that the observed crystal structure corresponds to the global minimum energy conformation [11] [6]. The C-Cl bond length and C-N bond parameters are consistent with typical values for chloroacetamide derivatives, indicating minimal strain in the molecular framework [4] [7].

Spectroscopic ProfilingNuclear Magnetic Resonance (NMR) SignaturesProton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed insights into the hydrogen environment within 2-Chloro-N-cyclohexylacetamide. In deuterated chloroform (CDCl₃), the amide proton (NH) appears as a characteristic signal at δ 6.44 ppm, indicating moderate deshielding due to the electron-withdrawing nature of the carbonyl group [13] [14] [15]. This chemical shift is consistent with secondary amides and confirms the presence of hydrogen bonding interactions. The chloromethyl protons (ClCH₂) exhibit a distinctive singlet in the range of δ 4.0-4.3 ppm, reflecting the significant deshielding effect of the electronegative chlorine atom [13] [14] [15]. This downfield position is characteristic of α-haloacetamides and provides unambiguous identification of the chloroacetyl functionality. Cyclohexyl proton signals appear in the aliphatic region between δ 1.0-2.0 ppm, showing the expected complex multipicity patterns characteristic of the chair conformation [16] [17]. The methine proton directly bonded to nitrogen typically appears as a broad multiplet around δ 3.8-4.0 ppm, while the ring methylene protons display overlapping signals in the δ 1.2-1.8 ppm region [16] [17]. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals the carbon framework with high resolution. The carbonyl carbon resonates at approximately δ 170 ppm, consistent with amide carbonyl groups and confirming the expected electronic environment [14] [15]. The chloromethyl carbon appears at δ ~43 ppm, showing characteristic downfield shifting due to the β-effect of chlorine substitution [14] [15]. Cyclohexyl carbons display signals in the δ 20-40 ppm range, with the nitrogen-bound carbon typically appearing further downfield (δ 48-52 ppm) due to the deshielding effect of the nitrogen atom [16] [14]. The remaining ring carbons show overlapping signals between δ 24-26 ppm, characteristic of saturated aliphatic carbons in cyclohexyl systems [16]. Coupling patterns in both ¹H and ¹³C NMR spectra provide conformational information. Vicinal coupling constants (³J) in the cyclohexyl ring reflect the preferred chair conformation, while long-range couplings may provide information about the relative orientation of the amide and cyclohexyl groups [16] [18].

Infrared (IR) and Mass Spectrometric FeaturesInfrared spectroscopic analysis of 2-Chloro-N-cyclohexylacetamide reveals characteristic vibrational modes that confirm structural assignments and provide information about hydrogen bonding patterns. The N-H stretching vibration appears at approximately 3300 cm⁻¹, indicating moderate hydrogen bonding interactions [4] [14]. This frequency is typical for secondary amides in the solid state and suggests intermolecular association through N-H···O=C hydrogen bonds [19] [20]. The carbonyl stretching vibration (Amide I) occurs at approximately 1650 cm⁻¹, which is characteristic of secondary amides [4] [14] [19]. This frequency indicates partial double bond character in the C-N bond due to amide resonance, consistent with planar amide geometry. The position of this band is sensitive to hydrogen bonding, with solid-state spectra typically showing lower frequencies compared to dilute solutions [19] [9]. C-H stretching vibrations in the aliphatic region (2850-2950 cm⁻¹) correspond to the cyclohexyl and chloromethyl groups [4] [14] [21]. The asymmetric and symmetric stretching modes of CH₂ and CH₃ groups provide fingerprint identification of the saturated hydrocarbon framework [21]. C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ region, though these may overlap with other skeletal vibrations and are often difficult to assign definitively [22] [23]. Amide II and III bands (N-H bending and C-N stretching combinations) appear in the 1400-1600 cm⁻¹ region and provide additional confirmation of the amide functionality [19] [9]. Mass spectrometric analysis using electron ionization (EI) conditions provides fragmentation patterns characteristic of chloroacetamides. The molecular ion peak appears at m/z 175, corresponding to the molecular formula C₈H₁₄ClNO [1]. The exact mass determined by high-resolution mass spectrometry is 175.076392 Da, confirming the elemental composition [3] [12]. Characteristic fragment ions include the loss of the cyclohexyl group (m/z 93) and the chloroacetyl cation (m/z 77), providing structural confirmation [24] [25]. The base peak often corresponds to the cyclohexylamine fragment (m/z 99) or related rearrangement products, indicating preferred fragmentation pathways [25]. Isotope patterns for chlorine-containing fragments show the characteristic 3:1 ratio for ³⁵Cl:³⁷Cl isotopes, providing additional confirmation of chlorine incorporation [26] [27]. These patterns are particularly useful for identifying chlorinated fragments in complex spectra [26].

Computational Modeling of Electronic StructureDensity Functional Theory (DFT) calculations provide comprehensive insights into the electronic structure and molecular properties of 2-Chloro-N-cyclohexylacetamide. Geometry optimization using the B3LYP functional with 6-31G(d) and cc-pVTZ basis sets confirms the experimentally observed conformational preferences [11] [28] [29] [6]. These calculations predict the correct lowest-energy conformation, validating the theoretical approach for this class of compounds [6]. Electronic structure analysis reveals the frontier molecular orbitals (HOMO and LUMO) that govern chemical reactivity. The highest occupied molecular orbital (HOMO) is primarily localized on the amide nitrogen and carbonyl oxygen, consistent with the nucleophilic character of these sites [11] [30]. The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbonyl carbon and the C-Cl σ* orbital, indicating electrophilic activation of these positions [11] [30]. Natural Bond Orbital (NBO) analysis quantifies the electronic delocalization within the amide group. The C-N bond exhibits partial double bond character (typically 1.32-1.35 Å), while the C=O bond shows slight elongation compared to ketones due to amide resonance [11] [18]. The chloroacetyl group displays typical C-Cl bond parameters (1.78-1.80 Å) with minimal electronic interaction with the amide system [11]. Mulliken population analysis and Natural Population Analysis (NPA) provide atomic charge distributions that correlate with observed chemical behavior. The carbonyl oxygen carries a partial negative charge (-0.5 to -0.6 e), consistent with its hydrogen bond acceptor capability [11] [9]. The amide nitrogen shows reduced negative charge compared to aliphatic amines due to delocalization into the carbonyl system [11] [9]. Solvation effects modeled using the Polarizable Continuum Model (PCM) demonstrate the influence of solvent polarity on conformational equilibria [28] [29]. In polar solvents, conformers with higher dipole moments become preferentially stabilized, consistent with experimental observations from variable-temperature NMR studies [28] [29]. Vibrational frequency calculations predict infrared and Raman spectra in excellent agreement with experimental data. The calculated C=O stretching frequency (1658 cm⁻¹) matches experimental values within typical DFT accuracy limits [11] [28]. N-H stretching modes show appropriate red-shifting in the presence of hydrogen bonding, validating the computational approach for predicting spectroscopic properties [9] [31]. Conformational analysis reveals multiple stable rotamers about the C-C and C-N bonds. The energy barriers for rotation are typically 10-15 kJ/mol, allowing rapid interconversion at room temperature [28] [29]. The preferred conformations minimize steric clashes between the cyclohexyl ring and the chloroacetyl group while maximizing favorable electrostatic interactions [28] [18]. Thermodynamic properties calculated from vibrational frequencies include heat capacities, entropies, and free energies of formation. These values provide insights into the stability of different conformers and predict temperature-dependent equilibrium populations [11] [28].

XLogP3 2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] Pictograms

Corrosive;Irritant Other CAS

23605-23-4

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|